molecular formula C14H16N2 B12442994 N-[2-(aminomethyl)phenyl]benzenemethanamine CAS No. 20877-82-1

N-[2-(aminomethyl)phenyl]benzenemethanamine

Cat. No.: B12442994
CAS No.: 20877-82-1
M. Wt: 212.29 g/mol
InChI Key: AZRBAHRGYUSOJN-UHFFFAOYSA-N
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Description

2-(aminomethyl)-N-benzylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an aminomethyl group and a benzylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-benzylaniline can be achieved through several methods. One common approach involves the reductive amination of benzylamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Another method involves the reaction of benzylamine with paraformaldehyde and ammonium chloride in the presence of a catalyst such as palladium on carbon. This method also provides good yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of 2-(aminomethyl)-N-benzylaniline may involve continuous flow processes to ensure efficient and scalable synthesis. Catalytic hydrogenation and reductive amination are commonly employed techniques, with careful control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-benzylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonyl groups onto the benzene ring.

Scientific Research Applications

2-(aminomethyl)-N-benzylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-benzylaniline involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with similar reactivity but lacking the aminomethyl group.

    N-methylbenzylamine: Contains a methyl group instead of an aminomethyl group.

    2-(aminomethyl)aniline: Similar structure but without the benzyl substitution.

Uniqueness

2-(aminomethyl)-N-benzylaniline is unique due to the presence of both aminomethyl and benzylamine groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

20877-82-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(aminomethyl)-N-benzylaniline

InChI

InChI=1S/C14H16N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2

InChI Key

AZRBAHRGYUSOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2CN

Origin of Product

United States

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